molecular formula C8H8BrCl B3041074 2-Chloro-6-methylbenzyl bromide CAS No. 259733-13-6

2-Chloro-6-methylbenzyl bromide

Cat. No.: B3041074
CAS No.: 259733-13-6
M. Wt: 219.5 g/mol
InChI Key: FOEPRWVTHBDGAQ-UHFFFAOYSA-N
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Description

2-Chloro-6-methylbenzyl bromide is an organic compound with the molecular formula C8H8BrCl. It is a derivative of benzyl bromide, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the sixth position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-methylbenzyl bromide can be synthesized through several methods. One common method involves the bromination of 2-chloro-6-methyltoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the benzylic position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters can help in achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylbenzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the compound to 2-chloro-6-methylbenzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include 2-chloro-6-methylbenzyl alcohol, 2-chloro-6-methylbenzonitrile, and 2-chloro-6-methylbenzylamine.

    Oxidation: Products include 2-chloro-6-methylbenzyl alcohol and 2-chloro-6-methylbenzaldehyde.

    Reduction: The primary product is 2-chloro-6-methylbenzyl alcohol.

Scientific Research Applications

2-Chloro-6-methylbenzyl bromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylbenzyl bromide involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is utilized in various synthetic transformations and biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylbenzyl chloride: Similar structure but with a chlorine atom instead of bromine.

    2-Chloro-6-methylbenzyl alcohol: The bromine atom is replaced by a hydroxyl group.

    2-Chloro-6-methylbenzonitrile: The bromine atom is replaced by a cyano group.

Uniqueness

2-Chloro-6-methylbenzyl bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both chlorine and bromine atoms allows for selective reactions and the formation of diverse derivatives.

Properties

IUPAC Name

2-(bromomethyl)-1-chloro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEPRWVTHBDGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259733-13-6
Record name 2-(bromomethyl)-1-chloro-3-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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